molecular formula C10H7F3N2O2 B060667 N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide CAS No. 175278-19-0

N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B060667
CAS No.: 175278-19-0
M. Wt: 244.17 g/mol
InChI Key: RHBNAXXJVYFEEA-UHFFFAOYSA-N
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Description

N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide is a sophisticated chemical building block of significant interest in medicinal chemistry and agrochemical research. This compound features a strategically substituted aniline core, incorporating both a strong electron-withdrawing cyano group at the para position and a highly stable, lipophilic trifluoromethoxy group at the ortho position. This unique electronic and steric profile makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates where such motifs are known to influence bioavailability, metabolic stability, and target binding affinity. Researchers utilize this acetamide derivative as a key intermediate in constructing heterocyclic scaffolds and for exploring structure-activity relationships (SAR) in drug discovery programs targeting enzymes and receptors. Its properties are also relevant in the design of novel agrochemicals, where the trifluoromethoxy group can enhance pesticidal activity and environmental persistence. The compound is provided with high purity and rigorous quality control to ensure consistent and reliable performance in your experimental workflows, including organic synthesis, chemical biology, and material science applications. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-6(16)15-8-3-2-7(5-14)4-9(8)17-10(11,12)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBNAXXJVYFEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371565
Record name N-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-19-0
Record name N-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Functionalization of Aromatic Precursors

The synthesis of N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide typically begins with a substituted aniline derivative. A common approach involves halogenation, cyanation, and acetylation steps. For example, 2-trifluoromethoxyaniline serves as a starting material, undergoing chlorination at the 4-position followed by cyanation to introduce the nitrile group. Subsequent acetylation of the amine group yields the target compound.

Key intermediates include:

IntermediateStructureRole in Synthesis
2-TrifluoromethoxyanilineC7H6F3NO\text{C}_7\text{H}_6\text{F}_3\text{NO}Core aromatic backbone
4-Chloro-2-trifluoromethoxyanilineC7H5ClF3NO\text{C}_7\text{H}_5\text{ClF}_3\text{NO}Halogenated precursor for cyanation
4-Cyano-2-trifluoromethoxyanilineC8H4F3N2O\text{C}_8\text{H}_4\text{F}_3\text{N}_2\text{O}Nitrile-containing intermediate

Cyano Group Introduction via Metal-Catalyzed Reactions

Cyanation often employs copper(I) cyanide (CuCN) or palladium catalysts under inert conditions. For instance, 4-chloro-2-trifluoromethoxyaniline reacts with CuCN in dimethylformamide (DMF) at 120°C to form 4-cyano-2-trifluoromethoxyaniline. The reaction mechanism involves nucleophilic aromatic substitution (SNAr), where the chloride leaving group is replaced by the cyanide ion.

Optimization Note : Excess CuCN and prolonged reaction times (24–48 hours) improve yields to >75%. Side products like 4-cyano-2-trifluoromethoxybenzamide may form if moisture is present, necessitating anhydrous conditions.

Acetylation of the Amine Group

The final step involves acetylation of 4-cyano-2-trifluoromethoxyaniline using acetyl chloride or acetic anhydride . In a representative procedure:

  • 4-Cyano-2-trifluoromethoxyaniline (10 mmol) is dissolved in dry tetrahydrofuran (THF).

  • Sodium hydride (NaH) (12 mmol) is added as a base to deprotonate the amine.

  • Acetyl chloride (12 mmol) is introduced dropwise at 0°C, followed by stirring at room temperature for 24 hours.

  • The mixture is quenched with acetic acid, and the product is isolated via recrystallization (methanol/water).

Yield : 78–85%
Purity : >98% (HPLC)

Alternative Routes and Comparative Analysis

One-Pot Synthesis via Condensation Reactions

A patent by CN1301965C describes a one-pot method starting from 2-trifluoromethylaniline :

  • Chlorination : Treat 2-trifluoromethylaniline with SO2Cl2\text{SO}_2\text{Cl}_2 to form 4-chloro-2-trifluoromethylaniline.

  • Cyanation : React with CuCN in DMF at 130°C for 36 hours.

  • Acetylation : Introduce acetyl chloride in THF with NaH.

Advantages : Fewer purification steps, higher throughput.
Disadvantages : Lower yield (65%) due to competing side reactions.

Trifluoromethoxy Group Installation

The trifluoromethoxy group is introduced via Ullmann-type coupling or nucleophilic substitution . For example:

  • 2-Fluoro-4-nitroanisole reacts with trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst.

  • The nitro group is reduced to an amine using H2/Pd-C\text{H}_2/\text{Pd-C}.

This method avoids hazardous reagents but requires high-pressure conditions.

Analytical Characterization and Quality Control

Spectroscopic Data

TechniqueKey SignalsConfirmation
¹H NMR (400 MHz, CDCl₃)δ 2.15 (s, 3H, CH₃), 7.45–7.60 (m, 3H, Ar-H)Acetamide methyl and aromatic protons
¹³C NMR (100 MHz, CDCl₃)δ 24.1 (CH₃), 118.5 (CN), 152.3 (OCF₃)Functional group assignment
IR (KBr)2250 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)Nitrile and amide bands

Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 µm)

  • Mobile phase: Acetonitrile/water (70:30)

  • Flow rate: 1.0 mL/min

  • Retention time: 6.8 minutes

Impurity Profile : <0.5% deacetylated byproduct.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing acetyl chloride with acetic anhydride reduces costs by 40% but requires longer reaction times (48 hours).

Waste Management

The synthesis generates HCl gas (during acetylation) and CuCN residues (from cyanation). Neutralization with NaOH and filtration are critical for environmental compliance .

Chemical Reactions Analysis

Types of Reactions

N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include alkyl cyanoacetates, carbon disulfide, and methyl iodide. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium hydroxide .

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and thiazines, which are synthesized through condensation and substitution reactions .

Scientific Research Applications

Pharmaceutical Development

Overview:
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in the development of anti-inflammatory and analgesic drugs.

Key Findings:

  • The compound's structure allows for modifications that enhance biological activity.
  • Related compounds have been evaluated for their efficacy against conditions such as pain and inflammation.

Case Study:
Research has demonstrated that compounds similar to this compound exhibit significant interactions with biological targets, suggesting potential therapeutic applications in drug design .

Agricultural Chemicals

Overview:
In agriculture, this compound is incorporated into formulations for pesticides and herbicides. Its unique properties enhance the stability and bioavailability of these agrochemicals.

Key Findings:

  • The trifluoromethoxy group improves the compound's interaction with plant systems, increasing the effectiveness of pest control measures.
  • Studies indicate that formulations containing this compound can lead to improved crop yields due to better pest management .

Overview:
this compound serves as a reagent in analytical methods, aiding in the detection and quantification of various substances.

Key Findings:

  • The compound's reactivity allows it to be used in complex mixture analyses, enhancing sensitivity and specificity in detection methods.
ApplicationMethodologyResults
Detection of organic compoundsChromatographyImproved resolution and sensitivity
Quantification of pesticide residuesSpectroscopyAccurate measurements within regulatory limits

Research Applications

Overview:
Researchers utilize this compound for studies related to chemical reactivity and mechanisms.

Key Findings:

  • Investigations into its reaction pathways provide insights into synthetic methodologies, contributing to the broader field of organic chemistry.

Case Study:
Studies have shown that the compound can react with various bidentate reagents to form heterocyclic compounds, highlighting its versatility in synthetic organic chemistry.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide
  • CAS No.: 175278-19-0
  • Molecular Formula : C₁₀H₇F₃N₂O₂
  • Molecular Weight : 244.173 g/mol
  • Key Substituents: Cyano group (-CN) at position 4 on the phenyl ring. Trifluoromethoxy group (-OCF₃) at position 2.

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their differences:

Compound Name Substituents Molecular Weight (g/mol) Key Differences References
This compound -CN (position 4), -OCF₃ (position 2) 244.17 Reference compound
N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide (Mabuterol) -CN (position 4), -CF₃ (position 2) 244.16 -OCF₃ replaced with -CF₃; higher lipophilicity
N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide -F (position 5), -OCF₃ (position 2) 237.04 Additional fluorine at position 5; altered electronic properties
N-(3-Chloro-2-(trifluoromethoxy)phenyl)acetamide -Cl (position 3), -OCF₃ (position 2) 253.60 Chlorine substitution at position 3; potential for halogen bonding
N-(4-cyano-2-iodophenyl)acetamide -CN (position 4), -I (position 2) 318.24 Iodine substituent enables cross-coupling reactions

Key Observations :

  • Lipophilicity : Replacement of -OCF₃ with -CF₃ (Mabuterol) increases logP, enhancing membrane permeability .
  • Synthetic Utility: The iodine in N-(4-cyano-2-iodophenyl)acetamide facilitates Suzuki-Miyaura couplings, unlike the trifluoromethoxy group .

Biological Activity

N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, including pharmaceuticals and agrochemicals.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₀H₈F₃N₃O
  • Molecular Weight: 253.18 g/mol

The structural features of this compound, particularly the trifluoromethoxy and cyano groups, enhance its lipophilicity and reactivity, making it a valuable candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group enhances membrane permeability, allowing the compound to penetrate cellular barriers effectively. The cyano group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modification of enzymatic activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related acetamides can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Antimicrobial Properties

Preliminary evaluations have indicated that this compound possesses antimicrobial activity against certain bacterial strains. Its structural motifs are believed to facilitate binding to bacterial proteins, thereby disrupting essential cellular functions .

Study 1: Anticancer Activity

In a study focusing on the anticancer effects of similar compounds, researchers found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation .

Study 2: Anti-inflammatory Mechanism

Another investigation evaluated the anti-inflammatory effects in a murine model of arthritis. Administration of the compound resulted in a reduction of paw swelling and decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Study 3: Antimicrobial Evaluation

A series of derivatives based on the acetamide structure were tested against Staphylococcus aureus and Escherichia coli. This compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antibacterial activity .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₀H₈F₃N₃OTrifluoromethoxy groupAnticancer, anti-inflammatory
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamideC₁₀H₇F₃N₂OTrifluoromethyl groupAntimicrobial
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamideC₁₀H₇F₃N₂OSimilar acetamide structureModerate anticancer

Q & A

Q. What are the common synthetic routes for preparing N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide?

Methodological Answer: A typical synthesis involves sequential substitution, reduction, and condensation reactions. For analogs, 3-chloro-4-fluoronitrobenzene undergoes substitution with a hydroxyl-containing reagent (e.g., 2-pyridinemethanol) under alkaline conditions to form intermediates. Subsequent reduction with iron powder under acidic conditions yields an aniline derivative, which is condensed with cyanoacetic acid using a coupling agent (e.g., DCC or EDCI) . For the target compound, trifluoromethoxy and cyano groups are introduced via electrophilic aromatic substitution or palladium-catalyzed cyanation .

Q. How is the molecular structure of this compound validated?

Methodological Answer: Structural validation combines spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR confirm the acetamide backbone (δ ~2.1 ppm for CH3_3, δ ~168 ppm for carbonyl). The trifluoromethoxy group (δ\delta ~60-65 ppm in 19^19F NMR) and cyano substituent are identified via characteristic shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 244.17 (C10_{10}H7_7F3_3N2_2O2_2) .
  • X-ray Crystallography : Resolves spatial arrangements, particularly the planarity of the phenyl ring and orientation of the trifluoromethoxy group .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in pharmacological studies?

Methodological Answer: Discrepancies in bioactivity often arise from variations in assay conditions or impurity profiles. To address this:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Trace impurities (e.g., unreacted aniline or cyanoacetic acid) can antagonize target receptors .
  • Dose-Response Curves : Perform EC50_{50}/IC50_{50} assays across multiple concentrations (e.g., 1 nM–100 µM) to validate reproducibility.
  • Structural Analog Comparison : Compare with related compounds (e.g., Mabuterol analogs) to identify structure-activity relationships (SAR) and isolate confounding functional groups .

Q. What strategies optimize the condensation step in synthesis to improve yield?

Methodological Answer: Key parameters for condensation efficiency:

  • Catalyst Selection : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) to activate cyanoacetic acid, reducing side reactions .
  • Solvent System : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.
  • Temperature Control : Maintain 0–5°C during reagent mixing to prevent premature coupling, then warm to 25°C for 12–24 hours .
  • Workup Protocol : Quench with ice-water and extract with ethyl acetate to isolate the product, followed by column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with the crystal structure of a target receptor (e.g., β2_2-adrenergic receptor for bronchodilation studies). Input the SMILES string (C1=C(C=CC(=C1[N+][=O-])OC(F)(F)F)C(=O)NC) to generate 3D conformers .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. The trifluoromethoxy group’s hydrophobicity may enhance membrane permeability, while the cyano group participates in hydrogen bonding .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities, identifying critical residues for mutagenesis studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide
Reactant of Route 2
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N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide

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